molecular formula C2H6O2PS+ B1337064 O,O-Dimethyl thiophosphonate CAS No. 5930-72-3

O,O-Dimethyl thiophosphonate

Cat. No. B1337064
CAS RN: 5930-72-3
M. Wt: 125.11 g/mol
InChI Key: UXMJSMBVGAPGFC-UHFFFAOYSA-N
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Description

O,O-Dimethyl thiophosphonate, also known as Thiophosphonic acid O,O′-dimethyl ester, is an organophosphorus compound . It is a colorless, distillable liquid and is used as a precursor for the production of the organothiophosphate insecticide Malathion .


Synthesis Analysis

The synthesis of O,O-Dimethyl thiophosphonate involves a process known as thiophosphonylation . This process involves the treatment of a radical initiator with selenophosphates, selenophosphorodithioates, selenophosphorothioates, and selenophosphorotrithioates to generate radicals. These radicals then undergo addition onto electron-rich and electron-poor alkenes in the presence of a hydrogen donor .


Molecular Structure Analysis

The molecular formula of O,O-Dimethyl thiophosphonate is C2H7O2PS . The molecular weight is 142.114 Da .


Chemical Reactions Analysis

O,O-Dimethyl thiophosphonate can undergo various chemical reactions. For instance, it can participate in the Michael addition of H-phosphonates . This reaction involves the conjugate addition of hydrogen-phosphonates to different Michael acceptors .


Physical And Chemical Properties Analysis

O,O-Dimethyl thiophosphonate is a solid substance . It has a melting point of 180-186 °C . It is poorly soluble in organic solvents but soluble in water and common alcohols .

Scientific Research Applications

Bisphosphonates in Clinical Applications

O,O-Dimethyl thiophosphonate derivatives have been researched for their applications in clinical settings. For instance, bisphosphonates, a class of drugs including dimethyl-APD (a type of bisphosphonate), have been studied for their potency in treating bone diseases like Paget's disease. These compounds, when used in proper dosages, have shown effectiveness in inhibiting bone resorption, indicating their potential in treating such diseases (Papapoulos et al., 1989).

Phytotoxicity and Agricultural Applications

The effects of thiophene-derived aminophosphonic derivatives, which include dimethyl aminomethylphosphonic acid esters, have been evaluated for their phytotoxicity towards plants. These compounds have shown varying degrees of ecotoxicological impact on plants like radish and oat, suggesting their potential application in agriculture, possibly as herbicides or growth regulators (Lewkowski et al., 2016).

Flame Retardant Properties

O,O-Dimethyl thiophosphonate derivatives have also been researched for their flame retardant properties. Dimethyl methylphosphonate (DMMP), for instance, has been used as a flame retardant additive in lithium-ion battery electrolytes. This application has shown significant suppression in the flammability of the electrolyte, highlighting its efficiency as a flame retardant additive (Xiang et al., 2007).

Chemical Warfare Agent Simulants

Furthermore, compounds like dimethyl methylphosphonate have been widely used as simulants for chemical warfare agents due to their similar physiochemical properties but lower toxicity. Their interactions with metal oxides and adsorption properties have been studied to enhance understanding of potential real-world applications, particularly in the field of chemical defense (Head et al., 2016).

Safety And Hazards

O,O-Dimethyl thiophosphonate is classified as a flammable liquid (Category 3), and it can cause skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory irritation (Category 3) . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

The future directions for O,O-Dimethyl thiophosphonate research could involve the development of more environmentally friendly and economically competitive processes for its synthesis . Additionally, new catalytic systems could be designed for its reactions . The application of “clean” green technology is a challenge that could be addressed in future research .

properties

IUPAC Name

dimethoxy(sulfanylidene)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O2PS/c1-3-5(6)4-2/h1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMJSMBVGAPGFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[P+](=S)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O2PS+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80974730
Record name Dimethoxy(sulfanylidene)phosphanium
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O,O-Dimethyl thiophosphonate

CAS RN

5930-72-3, 68187-41-7
Record name O,O-Dimethyl thiophosphonate
Source ChemIDplus
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Record name Phosphorodithioic acid, O,O-di-C1-14-alkyl esters
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorodithioic acid, O,O-di-C1-14-alkyl esters
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethoxy(sulfanylidene)phosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphorodithioic acid, O,O-di-C1-14-alkyl esters
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.793
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Record name O,O-dimethyl thiophosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Carrera, A Periquet - Toxicological Study of Pesticides in …, 1990 - books.google.com
When a pesticide enters the animal body through ingestion, inhalation, or dermal absorption it is subjected to body metabolism by a variety of mechanisms. There are several chemical …
Number of citations: 5 books.google.com

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